Momordicine I

Description

Properties

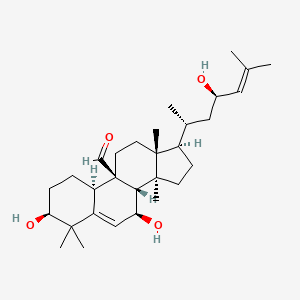

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19-22,24-26,32-34H,8-13,15H2,1-7H3/t19-,20+,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXNBPFTVLJTMK-MKVXWLNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019962 |

Source

|

| Record name | Momordicin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91590-76-0 |

Source

|

| Record name | Momordicin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91590-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Momordicin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery, Isolation, and Therapeutic Potential of Momordicine I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicine I, a cucurbitane-type triterpenoid first identified in 1984, is a significant bioactive compound isolated from the medicinal plant Momordica charantia (bitter melon).[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Momordicine I. It details the experimental protocols for its extraction and purification and presents its physicochemical properties in a structured format. Furthermore, this document elucidates the key signaling pathways modulated by Momordicine I, highlighting its therapeutic potential in various disease models, including diabetes, inflammation, cancer, and cardiovascular diseases. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for treating a range of ailments, including diabetes and gastrointestinal disorders.[1][2] Scientific investigations into its chemical constituents led to the discovery of a class of compounds known as cucurbitane-type triterpenoids, which are largely responsible for the plant's pharmacological effects.[1][3] Among these, Momordicine I has emerged as a compound of significant interest due to its potent and diverse biological activities.[1][4]

First isolated and characterized in 1984, Momordicine I is a white crystalline solid with the chemical formula C30H48O4.[5] It is found in the leaves, stems, and fruits of the bitter melon plant.[1][3] Preclinical studies have demonstrated its antihypertensive, anti-inflammatory, antihypertrophic, antifibrotic, and antioxidative properties, underscoring its potential as a therapeutic agent.[1][2][4] This guide will delve into the technical aspects of its isolation and the molecular mechanisms underlying its therapeutic effects.

Physicochemical Properties of Momordicine I

A summary of the key physicochemical properties of Momordicine I is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,7-dihydroxy-17-(4-hydroxy-6-methylhept-5-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | [1] |

| Chemical Formula | C30H48O4 | [1][5] |

| Molecular Weight | 472.710 g/mol | [1] |

| Appearance | White crystalline solid | [1][5] |

| Melting Point | 125–128 °C | [5][6][7][8] |

| Solubility | Insoluble in water, soluble in methanol and dichloromethane | [5] |

Experimental Protocols: Isolation and Purification of Momordicine I

The isolation of Momordicine I from Momordica charantia involves a multi-step process of extraction, fractionation, and purification. The following protocols are based on methodologies described in the scientific literature.[6][7][8][9]

Extraction

-

Sample Preparation: Dried and pulverized leaves of Momordica charantia are used as the starting material.[9]

-

Solvent Extraction: The powdered plant material is extracted with a solvent such as dichloromethane or 80% ethanol at room temperature.[7][8][9] The mixture is typically macerated or soaked for an extended period (e.g., one week) to ensure efficient extraction of the bioactive compounds.[9]

-

Concentration: The resulting filtrate is collected and the solvent is evaporated under reduced pressure to yield a crude extract.[7][9]

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to successive partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[9]

-

Column Chromatography: The fraction containing Momordicine I (typically the less polar fractions) is further purified using column chromatography. A common method involves reverse-phase column chromatography on a C18 Sep-Pak column.[6][7][8] The column is eluted with a gradient of methanol in water (e.g., 0-100% methanol).[6][7][8] The fraction eluting at 80% methanol:20% water has been identified as containing Momordicine I.[6][7][8] Alternatively, silica gel column chromatography with a chloroform-methanol solvent system can be used.[9]

Purification

-

Recrystallization: The fraction containing Momordicine I is concentrated, and the compound is purified by recrystallization from a suitable solvent, such as chloroform, to yield a white crystalline solid.[6][7][8]

-

Purity Assessment: The purity of the isolated Momordicine I can be assessed by its sharp melting point (125-128°C) and by spectroscopic analysis.[5][6][7][8]

Structural Elucidation

The structure of the isolated compound is confirmed through a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, DEPT, COSY, HMQC, and HMBC)[6][7][8]

The following diagram illustrates a general workflow for the isolation and purification of Momordicine I.

References

- 1. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Momordicin I - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ISOLATION AND IDENTIFICATION MOMORDICIN I FROM LEAVES EXTRACT OF Momordica charantia L. | Jurnal Harian Regional [jurnal.harianregional.com]

- 8. ISOLATION AND IDENTIFICATION MOMORDICIN I FROM LEAVES EXTRACT OF Momordica charantia L. | Jurnal Harian Regional [jurnal.harianregional.com]

- 9. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

Momordicine I: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicine I, a cucurbitane-type triterpenoid, is a promising bioactive compound that has garnered significant attention for its diverse pharmacological activities. Preclinical studies have highlighted its potential as an anti-inflammatory, antihypertensive, antifibrotic, and antioxidative agent, with possible applications in the management of cardiovascular diseases and cancer.[1][2] This technical guide provides an in-depth overview of the natural sources of Momordicine I, detailed methodologies for its extraction and purification, and an exploration of its known signaling pathways.

Natural Sources of Momordicine I

The primary natural source of Momordicine I is the plant Momordica charantia, commonly known as bitter melon, bitter gourd, or ampalaya.[1] This plant is a member of the Cucurbitaceae family and is widely cultivated in tropical and subtropical regions of the world. Momordicine I has been isolated from various parts of the plant, including the leaves, vines, stems, and fruits, indicating that the entire plant is a viable source for this compound.[1]

Extraction and Purification of Momordicine I

The isolation of Momordicine I from Momordica charantia typically involves solvent extraction followed by chromatographic purification. The final product is a white crystalline solid with a melting point of 125-128°C.[3]

Quantitative Data

The following tables summarize quantitative data related to the extraction and analysis of Momordicine I and related compounds from Momordica charantia.

| Parameter | Value | Source | Reference |

| Purity of extracted Momordicine I | Up to 7% | Patented Extraction Process | CN1098858C |

| Melting Point | 125-128°C | Leaves | [3] |

| Molecular Formula | C₃₀H₄₈O₄ | Leaves | |

| Molecular Weight | 472.71 g/mol | Leaves |

Table 1: Physicochemical Properties of Momordicine I

| Plant Part | Compound | Method | Yield/Content | Reference |

| Fruits | Charantin | Ultrasound-Assisted Extraction (Methanol:Water 80:20) | 3.12 ± 0.14 mg/g (dry weight) | [4] |

| Fruits | Charantin | Soxhlet Extraction (Methanol:Water 80:20) | 1.17 ± 0.13 mg/g (dry weight) | [4] |

| Various | Aglycone of Momordicoside L | HPLC | 0.007 - 0.211 mg/g (depending on geographical origin) |

Table 2: Quantitative Analysis of Momordicine I and Related Compounds in Momordica charantia

Experimental Protocols

The following are detailed methodologies for the extraction and purification of Momordicine I.

Protocol 1: Extraction and Purification from Leaves

This protocol is based on the method described by Puspawati (2008).[3]

1. Extraction:

- Air-dry the leaves of Momordica charantia and grind them into a fine powder.

- Macerate the powdered leaves in dichloromethane at room temperature.

- Filter the extract and concentrate it under reduced pressure to obtain a crude dichloromethane extract.

2. Fractionation:

- Dissolve the crude extract in a minimal amount of methanol.

- Subject the dissolved extract to reverse-phase column chromatography using a C18 Sep-Pak column.[3]

- Elute the column with a gradient of methanol in water (0-100% methanol).[3]

- Collect the fractions and monitor them using a suitable analytical technique (e.g., thin-layer chromatography).

3. Purification:

- Identify the fraction containing Momordicine I (typically eluting at 80% methanol).[3]

- Concentrate the active fraction and purify it by recrystallization from chloroform.[3]

- Collect the resulting white crystals of Momordicine I.

Protocol 2: General Extraction from Plant Material

This protocol provides a general overview of solvent extraction.

1. Preparation of Plant Material:

- Clean the fresh plant material (leaves, fruits, or stems) to remove any dirt or debris.

- Dry the plant material in an oven at a low temperature (e.g., 40-50°C) to reduce moisture content.

- Grind the dried material into a powder to increase the surface area for extraction.[5]

2. Solvent Extraction:

- Immerse the powdered plant material in a suitable solvent such as ethanol, methanol, or a mixture of methanol and water.[4][5]

- Stir or agitate the mixture for a defined period to allow the solvent to extract the bioactive compounds.

- Separate the solvent extract from the solid plant residue by filtration or centrifugation.[5]

3. Concentration and Purification:

- Evaporate the solvent from the extract, for instance, using a rotary evaporator, to obtain a concentrated crude extract.[4]

- Further purify the crude extract using techniques such as column chromatography to isolate Momordicine I.[5]

Signaling Pathways Modulated by Momordicine I

Momordicine I exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Anti-inflammatory Signaling Pathway

Momordicine I has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1]

Caption: Momordicine I inhibits the NF-κB signaling pathway.

Cardioprotective Signaling Pathways

Momordicine I exhibits cardioprotective effects through the modulation of the Nrf2/HO-1 and TGF-β1/SMAD signaling pathways.[1][6]

Caption: Cardioprotective mechanisms of Momordicine I.

Anti-Cancer Signaling Pathway (c-Met/STAT3)

In the context of cancer, Momordicine I has been shown to inhibit the c-Met/STAT3 signaling pathway.

Caption: Momordicine I inhibits the c-Met/STAT3 signaling pathway.

Conclusion

Momordicine I, sourced from the widely available Momordica charantia, presents a compelling case for further investigation in drug development. The extraction and purification protocols outlined in this guide provide a foundation for obtaining this compound for research purposes. The elucidation of its mechanisms of action through various signaling pathways offers valuable insights for targeted therapeutic strategies. Further research, including clinical trials, is warranted to fully explore the therapeutic potential of Momordicine I.

References

- 1. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The extraction process of Momordica charantia extract. [greenskybio.com]

- 6. researchgate.net [researchgate.net]

Momordicine I: A Technical Guide on its Mechanism of Action in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a promising phytochemical with significant anti-cancer properties.[1][2] Preclinical studies demonstrate its ability to suppress tumor growth, inhibit cell proliferation, and induce programmed cell death across a range of cancer types, including head and neck, glioma, and breast cancers.[3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-neoplastic effects of Momordicine I. It details the compound's impact on critical signaling pathways, metabolic processes, and cell cycle regulation. The guide synthesizes quantitative data from various studies, outlines key experimental protocols, and presents visual diagrams of the core mechanisms to facilitate a comprehensive understanding for research and development applications.

Core Mechanisms of Anti-Cancer Action

Momordicine I exerts its anti-tumor effects through a multi-pronged approach, targeting several hallmarks of cancer. Its action involves the disruption of key signaling cascades, induction of metabolic stress, cell cycle arrest, and promotion of apoptosis.

Inhibition of Proliferation and Survival Signaling

A primary mechanism of Momordicine I is the suppression of signaling pathways critical for cancer cell growth and survival.

-

c-Met/STAT3 Pathway: In head and neck cancer (HNC) cells, Momordicine I has been shown to inhibit the c-mesenchymal-epithelial transition factor (c-Met).[3][6] This leads to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream effector.[2][4] The inhibition of this axis results in the downregulation of several pro-survival and proliferative proteins, including c-Myc, cyclin D1, and survivin.[4][6][7]

-

AMPK/mTOR/Akt Pathway: Momordicine I modulates cellular energy homeostasis by activating AMP-activated protein kinase (AMPK).[1][3] AMPK activation leads to the subsequent inhibition of the mammalian target of rapamycin (mTOR) and Akt signaling pathways, which are frequently hyperactivated in cancer to promote growth and proliferation.[1] This inhibition contributes to the induction of autophagy and apoptosis.[1]

Induction of Apoptosis

Momordicine I is a potent inducer of apoptosis in various cancer cells.[2][3]

-

Mitochondrial (Intrinsic) Pathway: The compound disrupts mitochondrial function, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2][3] This event activates caspases, a family of proteases that execute the apoptotic program.[2][3] Studies on extracts of Momordica charantia show an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further confirming the involvement of the mitochondrial pathway.[8]

-

Caspase Activation: In glioma cells, Momordicine I treatment leads to a significant increase in apoptotic cell death.[9] Similarly, extracts containing Momordicine I have been shown to activate caspase-3 and promote the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8][10][11]

Metabolic Reprogramming

One of the hallmarks of cancer is altered metabolism. Momordicine I targets these metabolic vulnerabilities.[1]

-

Inhibition of Glycolysis: In HNC cells, Momordicine I treatment significantly reduces the expression of key glycolytic enzymes and transporters, including GLUT-1 (SLC2A1), HK1, PFKP, and LDHA.[1][12] This leads to a marked reduction in lactate production, indicating a suppression of glycolysis.[1]

-

Inhibition of De Novo Lipogenesis: The compound also downregulates essential enzymes involved in fatty acid synthesis, such as ATP-citrate lyase (ACLY), Acetyl-CoA Carboxylase (ACC1), and Fatty Acid Synthase (FASN).[1][12] This disruption of lipid metabolism is crucial as cancer cells rely on de novo lipogenesis for membrane biogenesis and signaling.[1]

Cell Cycle Arrest

Momordicine I can halt the proliferation of cancer cells by inducing cell cycle arrest.

-

In triple-negative breast cancer (TNBC) cells, Momordicine I treatment caused a decrease in the S phase population, suggesting cell cycle impairment.[5] This was accompanied by the downregulation of key cell cycle regulatory proteins, including AURKA, PLK1, CDK1, and CCNB1 (Cyclin B1).[5]

-

In glioma cells, Momordicine I was found to induce cell cycle arrest by targeting and inhibiting the expression of Disks Large-Associated Protein 5 (DLGAP5), a protein implicated in cancer cell proliferation.[9][13]

-

Another related compound, Momordin Ic, was shown to induce G0/G1 phase arrest in colon cancer cells.[14]

Inhibition of Metastasis

Momordicine I has demonstrated the potential to inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade. In human glioma cells, treatment with Momordicine I suppressed both cell migration, as shown by wound healing assays, and invasive ability, confirmed through transwell invasion assays.[13]

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of Momordicine I have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Reference |

| Head and Neck Cancer | Cal27 | 7 µg/mL | 48 hr | [7] |

| JHU022 | 17 µg/mL | 48 hr | [7] | |

| JHU029 | 6.5 µg/mL | 48 hr | [7] | |

| Glioma | LN229 | ~8 µM | 48 hr | [9] |

| GBM8401 | ~8 µM | 48 hr | [9] | |

| Triple-Negative Breast Cancer | 4T1 (mouse) | 5 µg/mL | 72 hr | [5] |

| MDA-MB-231 (human) | 10 µg/mL | 72 hr | [5] |

Apoptosis Induction in Glioma Cells (48h Treatment) [9]

| Cell Line | Momordicine I Conc. | Apoptosis Rate |

|---|---|---|

| LN229 | Control | 7.40% |

| 6-10 µM | Up to 54.04% | |

| GBM8401 | Control | 5.22% |

| | 6-10 µM | Up to 72.82% |

Key Experimental Methodologies

The characterization of Momordicine I's mechanism of action relies on a suite of standard and advanced cell and molecular biology techniques.

General Experimental Workflow

A typical in vitro investigation into the effects of Momordicine I follows a logical progression from assessing cytotoxicity to elucidating the underlying molecular mechanisms.

Cell Viability and Proliferation Assays

-

Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of Momordicine I (dissolved in DMSO, with a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).[5] Cell viability is assessed using metabolic assays like MTT, XTT, or Cell Counting Kit-8 (CCK-8), which measure the metabolic activity of viable cells. Absorbance is read on a microplate reader, and IC50 values are calculated.

-

Purpose: To determine the dose- and time-dependent cytotoxic effects of Momordicine I on cancer cells.[5]

Apoptosis Analysis by Flow Cytometry

-

Protocol: Cells are treated with Momordicine I for a defined period (e.g., 48 hours). Both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer. Cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters late apoptotic/necrotic cells). The stained cells are analyzed by flow cytometry to quantify early apoptotic, late apoptotic, and viable cell populations.[9]

-

Purpose: To quantify the percentage of cells undergoing apoptosis upon treatment.

Western Blot Analysis

-

Protocol: Following treatment with Momordicine I, cells are lysed to extract total protein. Protein concentration is determined using an assay like BCA. Equal amounts of protein from each sample are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., c-Met, p-STAT3, STAT3, cleaved PARP, Actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Actin or tubulin is used as a loading control to ensure equal protein loading.[4][6]

-

Purpose: To detect and quantify changes in the expression levels of specific proteins within signaling pathways or cellular processes.

Cell Migration and Invasion Assays

-

Wound Healing Assay: A confluent monolayer of cells is scratched to create a "wound." Cells are then treated with Momordicine I. The rate of wound closure is monitored and photographed at different time points to assess cell migration.[13]

-

Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert, which is coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. Cells are treated with Momordicine I. After incubation, non-invading cells are removed from the top of the insert, and cells that have invaded through the matrix to the bottom surface are fixed, stained, and counted.[13]

-

Purpose: To evaluate the effect of Momordicine I on the metastatic potential of cancer cells.

Conclusion and Future Directions

Momordicine I is a potent anti-cancer agent that functions by targeting multiple, interconnected cellular processes. Its ability to simultaneously inhibit critical survival pathways like c-Met/STAT3 and mTOR, reprogram cellular metabolism, and induce apoptosis makes it a compelling candidate for further drug development. While preclinical data are robust, future research should focus on comprehensive in vivo studies to validate efficacy and safety in more complex tumor models. Investigating potential synergistic effects with conventional chemotherapies and targeted agents could also open new avenues for combination treatments, potentially overcoming therapy resistance and improving patient outcomes.

References

- 1. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms [mdpi.com]

- 3. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Momordicine I suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. excli.de [excli.de]

- 14. Momordin Ic induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Momordicine I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has garnered significant scientific attention for its diverse and potent pharmacological activities.[1][2] Preclinical investigations have revealed its potential as a therapeutic agent in a range of chronic diseases, including cancer, inflammation, diabetes, and cardiovascular disorders.[1][2] This technical guide provides an in-depth overview of the pharmacological activities of Momordicine I, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Core Pharmacological Activities

Momordicine I exerts its therapeutic effects through the modulation of multiple key signaling pathways involved in cellular proliferation, inflammation, metabolism, and apoptosis.[1][3] Its primary pharmacological activities include anti-cancer, anti-inflammatory, anti-diabetic, and cardiovascular-protective effects.

Anti-Cancer Activity

Momordicine I has demonstrated significant anti-tumor effects in various cancer models, particularly in head and neck cancer (HNC).[4][5] Its anti-cancer mechanisms are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and modulation of tumor metabolism.[4][6]

Mechanism of Action:

A primary anti-cancer mechanism of Momordicine I is the inhibition of the c-Mesenchymal-Epithelial Transition factor (c-Met) signaling pathway.[1][4] By targeting c-Met, Momordicine I disrupts downstream signaling cascades, notably through the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] This leads to the downregulation of several proliferation and survival-related genes, including c-Myc, survivin, and cyclin D1.[4][7]

Furthermore, Momordicine I has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from the mitochondria.[1][3] It also impacts cancer cell metabolism by inhibiting glycolysis and lipid metabolism.[6][8] In glioma cells, Momordicine I disrupts mitochondrial oxidative phosphorylation, leading to decreased ATP production and subsequent cell death.[3][8]

Signaling Pathway: Anti-Cancer Activity of Momordicine I

Caption: Inhibition of the c-Met/STAT3 signaling pathway by Momordicine I.

Quantitative Data: Anti-Cancer Activity of Momordicine I

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| Cal27 | Head and Neck | Cytotoxicity | IC50 (48h) | 7 µg/mL | [9] |

| JHU029 | Head and Neck | Cytotoxicity | IC50 (48h) | 6.5 µg/mL | [9] |

| JHU022 | Head and Neck | Cytotoxicity | IC50 (48h) | 17 µg/mL | [9] |

Experimental Protocol: In Vivo Tumorigenicity Assay

-

Cell Inoculation: 1 x 10^6 MOC2 cells (or other cancer cells) in 40% Matrigel are injected subcutaneously into the flank of the mice.[6]

-

Treatment: When tumors become palpable (>80-100 mm³), mice are randomized into treatment and control groups (n=5 per group). The treatment group receives Momordicine I (e.g., 30 mg/kg/mouse) intraperitoneally once daily. The control group receives a vehicle solution (e.g., 5% DMSO/95% of a 30% w:v Captisol solution).[6]

-

Monitoring: Body weight and tumor size are monitored regularly. Tumor volume is calculated using the formula: ½ L × W².[6]

-

Endpoint: At the end of the experiment, mice are euthanized, and tumors are collected for further analysis (e.g., mRNA or protein expression).[6]

Anti-Inflammatory Activity

Momordicine I exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways and reducing the expression of pro-inflammatory mediators.[1][2]

Mechanism of Action:

A central mechanism of Momordicine I's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[1] Momordicine I also suppresses the expression of adhesion molecules like ICAM-1 and VCAM-1, which are crucial for the infiltration of inflammatory cells.[1]

Additionally, Momordicine I can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[1] Activation of this pathway enhances the cellular antioxidant defense, thereby mitigating oxidative stress-induced inflammation.[1][3] The compound and its isomer have also been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway.[1]

Signaling Pathway: Anti-Inflammatory Action of Momordicine I

Caption: Modulation of NF-κB and Nrf2 pathways by Momordicine I.

Anti-Diabetic and Metabolic Effects

Momordicine I has demonstrated significant potential in managing metabolic disorders, particularly diabetes, by improving glucose homeostasis and lipid metabolism.[1][3]

Mechanism of Action:

The anti-hyperglycemic effect of Momordicine I is largely attributed to its ability to activate the AMP-activated protein kinase (AMPK) pathway, a crucial regulator of cellular energy homeostasis.[1][3] AMPK activation enhances glucose uptake in peripheral tissues and stimulates the translocation of glucose transporter type 4 (GLUT4).[3] Momordicine I also enhances insulin secretion and sensitivity.[1][3]

In the context of lipid metabolism, Momordicine I has been shown to inhibit fat accumulation.[10] An in silico analysis suggested that it reduces lipids through mechanisms involving lipophagy.[1]

Signaling Pathway: Metabolic Regulation by Momordicine I

Caption: Activation of the AMPK pathway by Momordicine I for improved glucose metabolism.

Cardiovascular Protective Effects

Momordicine I exhibits several properties that suggest its potential in the prevention and treatment of cardiovascular diseases.[1][2] These effects are a culmination of its anti-inflammatory, anti-oxidative, anti-hypertrophic, and anti-fibrotic activities.[1][2]

Mechanism of Action:

Momordicine I contributes to cardiovascular protection by modulating various signaling pathways. It can upregulate nitric oxide, inhibit the activity of angiotensin-converting enzyme (ACE), and activate the PI3K/Akt pathway.[8] Its ability to reduce oxidative stress and inflammation further protects the cardiovascular system.[1][8]

In the context of diabetes-associated cardiac fibrosis, Momordicine I has been shown to inhibit high-glucose-induced proliferation and collagen synthesis in cardiac fibroblasts.[11] This anti-fibrotic effect is mediated, at least in part, by inhibiting the Transforming growth factor-β1 (TGF-β1)/Smad2/3 signaling pathway and activating the Nrf2 pathway.[3][11]

Quantitative Data: Cardioprotective Effects of Momordicine I

| Cell Type | Condition | Treatment | Effect | Concentration | Reference |

| Rat Cardiac Fibroblasts | High Glucose (25 mM) | Momordicine I | Inhibition of cell proliferation | 0.3 and 1 µM | [11] |

| Rat Cardiac Fibroblasts | High Glucose (25 mM) | Momordicine I | Inhibition of collagen synthesis | 0.3 and 1 µM | [11] |

Experimental Protocol: In Vitro Cardiac Fibroblast Assay

-

Cell Culture: Rat cardiac fibroblasts are cultured in a high-glucose (25 mM) medium to mimic hyperglycemic conditions, with a normal-glucose (5.6 mM) medium as a control.[11][12]

-

Treatment: Cells are pretreated with various concentrations of Momordicine I (e.g., 0.1, 0.3, and 1 µM) for a specified duration (e.g., 24 hours).[12]

-

Assays:

Pharmacokinetics and Safety

Pharmacokinetic studies in mice have shown that Momordicine I is rapidly absorbed after both intraperitoneal (IP) and oral (PO) administration, with maximum plasma concentrations reached within 1-2 hours.[4] The elimination half-life was observed to be 0.9 hours for IP and 2 hours for PO administration in one study.[4] Importantly, Momordicine I was found to be non-toxic and stable in mouse blood.[4]

Conclusion

Momordicine I is a promising bioactive compound with a broad spectrum of pharmacological activities. Its ability to modulate multiple critical signaling pathways, including c-Met/STAT3, NF-κB, Nrf2, and AMPK, underscores its therapeutic potential for a variety of complex diseases. The quantitative data from preclinical studies provide a strong foundation for its further development. This technical guide summarizes the current understanding of Momordicine I's pharmacological profile, offering valuable insights for researchers and drug development professionals. Future clinical trials are warranted to validate these preclinical findings and establish the efficacy and safety of Momordicine I in human populations.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling | Semantic Scholar [semanticscholar.org]

- 6. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Network Pharmacology and Experimental Study of Momordicine I and Momordicine II from Bitter Melon Saponins in Inhibiting Fat Accumulation [besjournal.com]

- 11. Inhibitory Effects of Momordicine I on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Anticancer Effects of Momordicine I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a promising natural compound with potent in vitro anticancer properties. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the anticancer effects of Momordicine I. The information presented herein is intended to serve as a valuable resource for researchers in oncology, pharmacology, and natural product-based drug discovery.

Data Presentation: Quantitative Efficacy of Momordicine I

The cytotoxic and pro-apoptotic effects of Momordicine I have been quantified across various cancer cell lines. The following tables summarize the key findings from multiple studies, providing a comparative look at its efficacy.

Table 1: IC50 Values of Momordicine I in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Reference |

| Head and Neck Cancer | JHU022 | 17 µg/mL | 48 hours | [1][2][3] |

| Head and Neck Cancer | JHU029 | 6.5 µg/mL | 48 hours | [1][2][3] |

| Head and Neck Cancer | Cal27 | 7 µg/mL | 48 hours | [1][2][3] |

| Glioma | LN229 | Not specified in µg/mL, but dose-dependent effects observed at 6-10 µM | 48 hours | [4] |

| Glioma | GBM8401 | Not specified in µg/mL, but dose-dependent effects observed at 6-10 µM | 48 hours | [4] |

| Triple-Negative Breast Cancer | 4T1 | 5 µg/mL | 72 hours | |

| Triple-Negative Breast Cancer | MDA-MB-231 | 10 µg/mL | 72 hours |

Table 2: Pro-Apoptotic Effects of Momordicine I on Glioma Cells

| Cell Line | Momordicine I Concentration | Apoptosis Rate | Treatment Duration | Reference |

| LN229 | Control | 7.40% | 48 hours | [4] |

| LN229 | 6-10 µM (dose-dependent) | Increase to 54.04% | 48 hours | [4] |

| GBM8401 | Control | 5.22% | 48 hours | [4] |

| GBM8401 | 6-10 µM (dose-dependent) | Increase to 72.82% | 48 hours | [4] |

Signaling Pathways Modulated by Momordicine I

Momordicine I exerts its anticancer effects through the modulation of several key signaling pathways that are crucial for cancer cell proliferation, survival, and metabolism.

c-Met/STAT3 Signaling Pathway

Momordicine I has been shown to inhibit the c-Met signaling pathway, a critical regulator of cell growth and survival in many cancers.[1] By inhibiting c-Met, Momordicine I prevents the activation of its downstream effector, STAT3. This inactivation leads to the downregulation of several oncogenic proteins, including c-Myc, survivin, and cyclin D1, ultimately resulting in decreased cancer cell proliferation and survival.[1][2][5]

Figure 1: Momordicine I inhibits the c-Met/STAT3 signaling pathway.

Metabolic Reprogramming via AMPK/mTOR/Akt Pathway

Recent studies have revealed that Momordicine I can induce metabolic reprogramming in cancer cells. It achieves this by activating AMP-activated protein kinase (AMPK) while inhibiting the mTOR and Akt signaling pathways. This modulation leads to the inhibition of glycolysis and lipid metabolism, crucial energy sources for rapidly proliferating cancer cells. The induction of autophagy has also been observed following treatment with Momordicine I.

Figure 2: Momordicine I modulates metabolic pathways via AMPK, mTOR, and Akt.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the in vitro anticancer effects of Momordicine I.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Momordicine I on cancer cells.

-

Cell Seeding : Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of Momordicine I (e.g., 0-50 µg/mL) for specific durations (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included.

-

MTT Addition : After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization : Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis by Momordicine I.

-

Cell Treatment : Culture cancer cells and treat them with the desired concentrations of Momordicine I for a specified time.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of Momordicine I on cell cycle progression.

-

Cell Treatment and Harvesting : Treat cells with Momordicine I as described for the apoptosis assay and harvest the cells.

-

Fixation : Fix the cells in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.

-

Staining : Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation : Incubate the cells for 30-40 minutes at 37°C.

-

Flow Cytometry Analysis : Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to measure the expression levels of specific proteins involved in the signaling pathways affected by Momordicine I.

-

Protein Extraction : After treatment with Momordicine I, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against the target proteins (e.g., c-Met, STAT3, Akt, mTOR, actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: General experimental workflow for assessing the in vitro anticancer effects of Momordicine I.

Conclusion

Momordicine I demonstrates significant in vitro anticancer activity against a range of cancer cell types. Its multifaceted mechanism of action, involving the inhibition of key oncogenic signaling pathways and the reprogramming of cancer cell metabolism, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers aiming to explore the therapeutic potential of Momordicine I in oncology.

References

- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Momordicine I suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Momordicine I: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the current understanding of the biological targets of Momordicine I, a cucurbitane-type triterpenoid with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this promising natural compound. Herein, we summarize the quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways modulated by Momordicine I.

Introduction

Momordicine I, isolated from the traditional medicinal plant Momordica charantia (bitter melon), has garnered considerable attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1][2][3] Elucidating the direct biological targets and downstream signaling pathways of Momordicine I is crucial for its development as a therapeutic agent. This guide consolidates the existing research to provide a detailed understanding of its mechanism of action.

Quantitative Data on Momordicine I Bioactivity

The cytotoxic effects of Momordicine I have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of Momordicine I required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Citation |

| Cal27 | Head and Neck Cancer | 7 | ~14.8 | [2] |

| JHU029 | Head and Neck Cancer | 6.5 | ~13.7 | [2] |

| JHU022 | Head and Neck Cancer | 17 | ~36.0 | [2] |

| SKOV3 | Ovarian Cancer | 43.33 ± 5.77 | ~91.7 | [4] |

¹Approximate molar concentration calculated based on the molecular weight of Momordicine I (472.71 g/mol ).

Key Signaling Pathways Modulated by Momordicine I

Momordicine I exerts its biological effects by modulating several critical intracellular signaling pathways. The primary pathways identified to date are the c-Met/STAT3, AMPK/mTOR/Akt, and NF-κB signaling cascades.

The c-Met/STAT3 Signaling Pathway

The c-Met receptor tyrosine kinase and its downstream effector, the Signal Transducer and Activator of Transcription 3 (STAT3), play a pivotal role in cell proliferation, survival, and metastasis. Momordicine I has been shown to inhibit this pathway in head and neck cancer cells.[2][4]

References

- 1. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Toxicological and Safety Profile of Momordicine I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicine I, a cucurbitane-type triterpenoid isolated from the medicinal plant Momordica charantia (bitter melon), has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have highlighted its potential as an anti-cancer, anti-inflammatory, and cardiovascular-protective agent. As with any potential therapeutic compound, a thorough understanding of its toxicological and safety profile is paramount for further development. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of Momordicine I, presenting key data from in vitro and in vivo studies, detailing experimental methodologies, and illustrating relevant signaling pathways.

In Vitro Cytotoxicity

Momordicine I has demonstrated significant cytotoxic effects against various cancer cell lines, while exhibiting minimal impact on normal cells. This selective cytotoxicity is a desirable characteristic for a potential anti-cancer therapeutic.

Table 1: In Vitro Cytotoxicity of Momordicine I (IC50 Values)

| Cell Line | Cell Type | Duration of Exposure | IC50 Value | Reference |

| Spodoptera litura ovary (SL-1) | Insect (Ovary) | 24 h | 8.35 µg/mL | |

| 36 h | 6.11 µg/mL | |||

| 48 h | 4.93 µg/mL | |||

| Ofh | Insect | 36 h | 7.566 µg/mL | |

| Cal27 | Human Head and Neck Cancer | 48 h | 7 µg/mL | |

| JHU029 | Human Head and Neck Cancer | 48 h | 6.5 µg/mL | |

| JHU022 | Human Head and Neck Cancer | 48 h | 17 µg/mL | |

| Normal Oral Keratinocytes (NOK) | Human Normal Oral Cells | 48 h | Minimal effect |

Experimental Protocols: Cytotoxicity Assay

The half-maximal inhibitory concentration (IC50) values were determined using standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A general protocol is as follows:

-

Cell Culture: Cancer and normal cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Momordicine I for a specified duration (e.g., 48 hours).

-

MTT Assay: After incubation, the treatment medium is replaced with a medium containing MTT. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Toxicology

Direct studies on the acute toxicity of purified Momordicine I are limited. However, research on its effects in mice at therapeutic doses and toxicological assessments of extracts from its source, Momordica charantia, provide valuable insights into its safety profile.

Acute Toxicity of Momordicine I in Mice

A study in male C57Bl/6 mice investigated the in vivo toxicity of Momordicine I. Mice were administered Momordicine I via intraperitoneal (IP) injection at doses of 20 mg/kg (twice daily) or 30 mg/kg (once daily) for five days. Key findings include:

-

No Apparent Toxicity: No significant changes in behavior or body weight were observed in the treated mice.

-

Stable Blood Chemistries: Analysis of serum chemistries related to liver and kidney function showed no drastic alterations compared to untreated control groups.

-

Gastrointestinal Effects (Oral Administration): In a pharmacokinetic study, a single oral dose of 20 mg/kg resulted in loose stools in mice, an adverse event not observed with IP administration.

Table 2: In Vivo Toxicity Observations for Momordicine I in Mice

| Species | Route of Administration | Dose | Duration | Observations | Reference |

| C57Bl/6 Male Mice | Intraperitoneal (IP) | 20 mg/kg (twice daily) or 30 mg/kg (once daily) | 5 days | No significant changes in behavior or body weight; stable liver and kidney function markers. | |

| C57Bl/6 Male Mice | Oral (PO) | 20 mg/kg | Single dose | Loose stools observed 4 hours post-dose. |

Acute Toxicity of Momordica charantia Extracts

While no definitive LD50 value for pure Momordicine I has been reported, studies on various extracts of Momordica charantia provide a broader toxicological context. These studies generally indicate a low order of acute toxicity.

Table 3: Acute Oral Toxicity of Momordica charantia Extracts

| Extract Type | Animal Model | Guideline | LD50 (Lethal Dose, 50%) | Observations at High Doses | Reference |

| Ethanolic Fruit Extract | Sprague Dawley Rats | OECD 423 | > 2000 mg/kg | Dizziness and depression within the first 30 minutes; dose-related decrease in RBC, Hb, and PCV. | |

| Ethanolic Fruit Extract Granules | Mice | OECD 425 | > 5000 mg/kg | No mortality or signs of toxicity observed. | |

| Seed Extract (scCO2) | Wistar Rats | OECD 423 | > 2000 mg/kg | No mortality or signs of toxicity observed. | |

| Seed Extract (Methanol) | Zebrafish Embryos | - | 50 µg/mL | Lethal, with multiple anomalies at sub-lethal concentrations. | |

| Fruit Extract (Methanol) | Zebrafish Embryos | - | > 200g/mL | Not lethal, but induced cardiac hypertrophy. |

Experimental Protocols: In Vivo Acute Toxicity Study

The in vivo toxicity studies on Momordicine I and Momordica charantia extracts generally adhere to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Animal Model: Typically, rodents such as mice or rats are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specific period before the study.

-

Dosing:

-

Momordicine I Study: A specific dose (e.g., 20 or 30 mg/kg) is administered, often via intraperitoneal injection, for a defined period (e.g., 5 days).

-

Extract Studies (OECD Guidelines): A limit test is often performed, where a high dose (e.g., 2000 or 5000 mg/kg) is administered orally to a group of animals.

-

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days). Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.

-

Pathology: At the end of the study, animals may be euthanized, and blood samples collected for hematological and biochemical analysis. Organs are often examined for gross pathological changes.

Signaling Pathways and Mechanism of Action

The anti-cancer effects of Momordicine I are, in part, attributed to its ability to modulate specific cellular signaling pathways. A key target identified is the c-Met/STAT3 signaling cascade, which is often dysregulated in cancer.

Momordicine I has been shown to inhibit the expression of c-Met, a receptor tyrosine kinase. This inhibition leads to the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3) by reducing its phosphorylation. The inactivation of STAT3 subsequently downregulates the expression of its downstream target genes, which are involved in cell proliferation and survival, such as c-Myc, survivin, and cyclin D1.

Conclusion

The available data suggests that Momordicine I has a promising safety profile, particularly concerning its selective cytotoxicity towards cancer cells with minimal effects on normal cells. In vivo studies in

The Pharmacokinetic Profile of Momordicine I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has garnered significant scientific interest for its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1] Understanding the bioavailability and pharmacokinetic profile of this promising natural compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of Momordicine I, supported by experimental data and methodologies.

Bioavailability and Pharmacokinetics

Pharmacokinetic studies, primarily conducted in animal models, have begun to elucidate the behavior of Momordicine I in a biological system. The compound is readily absorbed from the gastrointestinal tract and distributed to various tissues.[1]

Quantitative Pharmacokinetic Parameters

A key study in C57Bl/6 male mice provides the most detailed in vivo pharmacokinetic data available to date. Following a single 20 mg/kg dose, plasma concentrations of Momordicine I were measured over time, yielding the parameters summarized in the table below.[2]

| Parameter | Intraperitoneal (IP) Administration (20 mg/kg) | Oral (PO) Administration (20 mg/kg) |

| Cmax (Maximum Plasma Concentration) | 18 µM | 0.5 µM |

| Tmax (Time to Maximum Concentration) | 1.00 h | 1.00 h |

| T½ (Elimination Half-life) | 0.90 ± 0.02 h | 2.11 ± 0.3 h |

| Mean Clearance | 30.8 mL/min/kg | 534.8 mL/min/kg |

Data presented as mean ± standard deviation where available.[2][3]

These data reveal that while Momordicine I is absorbed rapidly via both routes, with a Tmax of 1 hour, the systemic exposure (as indicated by Cmax) is significantly higher following intraperitoneal administration compared to oral gavage.[2] This suggests that Momordicine I may undergo first-pass metabolism in the liver when administered orally, a common fate for many xenobiotics. The elimination half-life is relatively short, indicating rapid clearance from the body.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: In vitro studies using Caco-2 cell monolayers, a well-established model for human intestinal absorption, have shown that Momordicine I can effectively cross these epithelial barriers.[1] This suggests good potential for oral absorption in humans. One study reported an apparent permeability coefficient of 8.12 × 10-6 cm/s for Momordicine I to traverse the Caco-2 monolayer to the basolateral side.[3]

Distribution: Following absorption, Momordicine I is distributed to various tissues.[1] While specific tissue distribution studies are limited, its diverse biological effects in different organs suggest a widespread distribution.

Metabolism: The liver is the primary site of metabolism for Momordicine I.[1] It undergoes extensive metabolic transformation before excretion.[1]

Excretion: The primary route of excretion for Momordicine I metabolites is through the bile.[1] A smaller fraction is eliminated via the kidneys.[1]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the bioavailability and pharmacokinetics of Momordicine I.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male C57Bl/6 mice.[2]

-

Dosage and Administration: A single dose of 20 mg/kg of Momordicine I was administered via either intraperitoneal (IP) injection or oral gavage (PO).[2]

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: The concentration of Momordicine I in plasma samples was determined using Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS).[2][4] This highly sensitive and specific technique allows for accurate quantification of the compound in complex biological matrices.

In Vitro Intestinal Permeability Assay

-

Cell Model: Caco-2 human intestinal epithelial cell monolayers.[1]

-

Methodology: Caco-2 cells are seeded on permeable supports and cultured until they form a confluent monolayer with well-developed tight junctions, mimicking the intestinal barrier. Momordicine I is then added to the apical (luminal) side, and its appearance on the basolateral (blood) side is monitored over time.

-

Analysis: The concentration of Momordicine I on both sides of the monolayer is quantified to determine the apparent permeability coefficient (Papp), a measure of its ability to cross the intestinal epithelium.

Signaling Pathways and Mechanistic Insights

Momordicine I exerts its biological effects by modulating several key signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

One of the well-documented pathways affected by Momordicine I is the c-Met/STAT3 signaling pathway , which is often dysregulated in cancer.[1][5] Momordicine I has been shown to inhibit the phosphorylation of c-Met, which in turn prevents the activation of its downstream effector, STAT3.[4] This leads to the downregulation of genes involved in cell proliferation and survival, such as c-Myc, survivin, and cyclin D1.[4]

References

- 1. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Momordicine I

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Momordicine I is a cucurbitane-type triterpenoid found in the leaves, stems, and fruits of Momordica charantia (bitter melon)[1][2]. It is a bioactive compound with potential therapeutic properties, including anti-diabetic, anti-inflammatory, and anti-cancer activities[1]. This document provides detailed protocols for the extraction and purification of Momordicine I, intended for researchers, scientists, and professionals in drug development. The methodologies described are based on established scientific literature and patents.

Momordicine I is a white crystalline solid with the chemical formula C₃₀H₄₈O₄ and a molecular weight of 472.710 g/mol [1][3]. It is insoluble in water but soluble in solvents like methanol and dichloromethane[3].

Extraction Methodologies

The initial step in isolating Momordicine I involves its extraction from the plant material, typically from the leaves of Momordica charantia. Various techniques can be employed, ranging from conventional solvent extraction to more modern methods like ultrasound-assisted extraction.

Conventional Solvent Extraction

This is a widely used method for the extraction of Momordicine I.

Protocol:

-

Preparation of Plant Material:

-

Collect fresh leaves of Momordica charantia.

-

Wash the leaves thoroughly with water to remove any dirt or debris.

-

Dry the leaves in an oven at a controlled temperature (e.g., 45°C) until they are brittle[4].

-

Grind the dried leaves into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Place the powdered leaf material in a suitable extraction vessel (e.g., a large flask or a Soxhlet apparatus).

-

Add a suitable solvent. Dichloromethane and methanol are commonly used[3][5]. For Soxhlet extraction, a solvent mixture like methanol:water (80:20, v/v) can be effective[4].

-

For maceration, allow the powder to soak in the solvent for an extended period (e.g., 24-48 hours) with occasional stirring.

-

For Soxhlet extraction, heat the solvent to its boiling point and allow it to cycle through the plant material for several hours (e.g., 6 hours)[6].

-

-

Filtration and Concentration:

-

After extraction, filter the mixture to separate the solid plant residue from the liquid extract.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent. This will yield a crude extract containing Momordicine I.

-

Ultrasound-Assisted Extraction (UAE)

UAE is a more efficient method that utilizes ultrasonic waves to enhance the extraction process.

Protocol:

-

Preparation of Plant Material:

-

Prepare the dried and powdered leaves of Momordica charantia as described in the conventional method.

-

-

Ultrasonic Extraction:

-

Place a known amount of the powdered plant material (e.g., 10 g) into a conical flask[4].

-

Add the extraction solvent. An optimized solvent system is methanol:water (80:20, v/v) with a solid to solvent ratio of 1:26 (w/v)[4].

-

Place the flask in an ultrasonic bath.

-

Perform the extraction at a controlled temperature (e.g., 46°C) for a specific duration (e.g., 120 minutes) with an ultrasonic power of around 200 W[4].

-

-

Filtration and Concentration:

-

Filter the extract to remove the solid residue.

-

Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain the crude extract[4].

-

Purification Methodologies

The crude extract obtained from the initial extraction contains a mixture of compounds. Further purification is necessary to isolate Momordicine I.

Reverse-Phase Column Chromatography

This is a common and effective method for the fractionation of the crude extract.

Protocol:

-

Preparation of the Crude Extract:

-

Dissolve a known amount of the crude extract (e.g., 100 mg) in a small amount of a suitable solvent like methanol[7].

-

-

Column Preparation and Elution:

-

Use a reverse-phase column, such as a C18 Sep-Pak cartridge[5][7].

-

Equilibrate the column with water[7].

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of methanol in water, starting from 0% methanol and gradually increasing to 100% methanol[5][7]. For example, use stepwise gradients of 0, 10, 20, 30, 40, 50, 60, 70, 80, 90, and 100% methanol[7].

-

-

Fraction Collection and Analysis:

-

Collect the eluting solvent in separate fractions.

-

Evaporate the solvent from each fraction.

-

Analyze the fractions for the presence of Momordicine I. A bioassay, such as the brine shrimp lethality assay, can be used to identify the most active fractions[5][7]. The fraction eluting with 80% methanol:20% water has been reported to be the most active[5][7].

-

Recrystallization

Recrystallization is used to obtain pure crystalline Momordicine I from the enriched fraction.

Protocol:

-

Dissolution:

-

Take the active fraction obtained from column chromatography.

-

Dissolve the fraction in a minimal amount of a suitable solvent. Chloroform has been successfully used for this purpose[5].

-

-

Crystallization:

-

Allow the solvent to evaporate slowly at room temperature.

-

As the solvent evaporates, the solubility of Momordicine I will decrease, leading to the formation of white crystals[5].

-

-

Isolation and Drying:

Quantitative Data

The efficiency of different extraction and purification methods can be compared based on yield and purity.

| Method | Parameter | Value | Reference |

| Ultrasound-Assisted Extraction (of Charantin) | Yield | > 3 mg/g | [4] |

| Patented Extraction Process | Purity | 7% | [8][9] |

| HHP Extraction with IL-ABS Purification (of total saponins) | Purity | 76.06% | [10] |

| Spectrophotometric Quantification | Recovery | 100.27% | [11][12] |

| Spectrophotometric Quantification | RSD | 1.20% | [11][12] |

Experimental Workflows

Caption: Workflow for the extraction of Momordicine I.

Caption: Workflow for the purification of Momordicine I.

References

- 1. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STRUCTURES OF MOMORDICINES I, II AND III, THE BITTER PRINCIPLES IN THE LEAVES AND VINES OF MOMORDICA CHARANTIA L. [jstage.jst.go.jp]

- 3. Momordicin I - Wikipedia [en.wikipedia.org]

- 4. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. ISOLATION AND IDENTIFICATION MOMORDICIN I FROM LEAVES EXTRACT OF Momordica charantia L. | Jurnal Harian Regional [jurnal.harianregional.com]

- 8. CN1098858C - Momordicine extracting process - Google Patents [patents.google.com]

- 9. CN1244531A - Momordicine extracting process - Google Patents [patents.google.com]

- 10. Purified Saponins in Momordica charantia Treated with High Hydrostatic Pressure and Ionic Liquid-Based Aqueous Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of Momordicine I

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Momordicine I, a cucurbitane-type triterpenoid found in the bitter melon (Momordica charantia), has garnered significant interest for its potential therapeutic properties, including anti-tumor activities.[1][2][3] As research into this bioactive compound progresses, robust and reliable analytical methods for its quantification are crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of Momordicine I using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters of Momordicine I in mice, providing valuable data for researchers studying its in vivo behavior.

| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration |

| Dose | 20 mg/kg | 20 mg/kg |

| Cmax (Maximum Concentration) | ~1.5 µg/mL | ~0.4 µg/mL |

| Tmax (Time to Maximum Concentration) | 1 hour | 1 hour |

| AUC (Area Under the Curve) | Data not available | Data not available |

| Half-life (t½) | Data not available | Data not available |

| Data adapted from a pharmacokinetic study in C57Bl/6 male mice.[4] |

Experimental Protocols

Sample Preparation: Extraction of Momordicine I from Momordica charantia

This protocol is suitable for the extraction of Momordicine I from dried fruit powder of Momordica charantia.

Materials:

-

Dried and powdered Momordica charantia fruit

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper (0.45 µm)

-

Vials for sample storage

Protocol:

-

Extraction:

-

Soxhlet Extraction: Weigh 10 g of powdered Momordica charantia and place it in a cellulose thimble. Extract with 200 mL of methanol in a Soxhlet apparatus for 6 hours.[5]

-

Ultrasonic Extraction: Suspend 10 g of powdered Momordica charantia in 100 mL of methanol. Sonicate for 30 minutes at room temperature in an ultrasonic bath.

-

-

Filtration: Filter the extract through a 0.45 µm filter paper to remove particulate matter.

-

Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C until a crude extract is obtained.

-

Fractionation (Optional, for higher purity):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Perform liquid-liquid partitioning with dichloromethane and water. Momordicine I, being a triterpenoid, is expected to have higher solubility in the dichloromethane fraction.

-

Collect the dichloromethane fraction and evaporate to dryness.

-

-

Sample for Analysis: Reconstitute the dried extract in a known volume of the mobile phase (e.g., acetonitrile:water) to a suitable concentration for HPLC or UPLC-MS/MS analysis. Filter the final solution through a 0.22 µm syringe filter before injection.

Analytical Method 1: UPLC-MS/MS for High-Sensitivity Quantification

This method is ideal for quantifying low concentrations of Momordicine I, particularly in biological matrices such as plasma.[4]

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a Momordicine I standard. The precursor ion will be the [M+H]+ adduct.

-

Source Parameters (example):

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Method Validation (to be performed by the user):

-

Linearity: Prepare a calibration curve with at least five concentrations of a Momordicine I standard.

-

Accuracy and Precision: Determine intra- and inter-day accuracy and precision at low, medium, and high concentrations.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

-

Specificity: Assess interference from other components in the sample matrix.

Analytical Method 2: HPLC-UV for Routine Analysis

This method is suitable for the routine quantification of Momordicine I in herbal extracts and formulations where higher concentrations are expected. The conditions are adapted from methods for similar triterpenoids from Momordica charantia.[5][6]

Instrumentation:

-